7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1105219-90-6
VCID: VC5302718
InChI: InChI=1S/C22H20N2O3S/c1-14-5-4-6-15(9-14)11-24-13-23-20-17(12-28-21(20)22(24)25)16-7-8-18(26-2)19(10-16)27-3/h4-10,12-13H,11H2,1-3H3
SMILES: CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=C(C=C4)OC)OC
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.47

7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 1105219-90-6

Cat. No.: VC5302718

Molecular Formula: C22H20N2O3S

Molecular Weight: 392.47

* For research use only. Not for human or veterinary use.

7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1105219-90-6

Specification

CAS No. 1105219-90-6
Molecular Formula C22H20N2O3S
Molecular Weight 392.47
IUPAC Name 7-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H20N2O3S/c1-14-5-4-6-15(9-14)11-24-13-23-20-17(12-28-21(20)22(24)25)16-7-8-18(26-2)19(10-16)27-3/h4-10,12-13H,11H2,1-3H3
Standard InChI Key BEFQCQQBBCVUQE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=C(C=C4)OC)OC

Introduction

7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine class. It features a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a 3-methylbenzyl group. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Molecular Formula and Weight

  • Molecular Formula: C22H20N2O3S

  • Molecular Weight: 392.5 g/mol

Synthesis

The synthesis of 7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and 3-methylbenzyl groups through nucleophilic substitution reactions. Strong bases like sodium hydride or potassium tert-butoxide and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. The final product is usually purified by column chromatography or recrystallization.

Types of Reactions

  • Oxidation: The compound can undergo oxidation using reagents like potassium permanganate or chromium trioxide, potentially forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), which can reduce functional groups like nitro or carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate (KMnO4), Chromium trioxide (CrO3)Aqueous or organic solvents
ReductionPalladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)Hydrogen gas or ethereal solvents
SubstitutionAlkyl halides, Acyl chlorides, Strong bases (e.g., NaH, KOtBu)Polar aprotic solvents like DMF or DMSO

Chemistry

  • Building Block: Used as a building block in the synthesis of more complex molecules.

  • Coordination Chemistry: Acts as a ligand in coordination chemistry.

Biology and Medicine

  • Biological Activities: Studied for potential antimicrobial, antiviral, and anticancer properties.

  • Therapeutic Potential: Ongoing research to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

  • Materials Development: Potential use in developing new materials like polymers and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact targets and pathways depend on the application and context.

Comparison with Similar Compounds

Similar compounds include 7-(3,4-dimethoxyphenyl)-3-benzylthieno[3,2-d]pyrimidin-4(3H)-one and 7-(3,4-dimethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. The uniqueness of 7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties, potentially affecting reactivity, stability, and biological activity.

Biological Activity

The compound's biological activity is influenced by its structure, which contributes to its potential therapeutic applications. Research focuses on understanding its mechanisms of action and exploring its therapeutic potential.

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